2,11-Dimethyl-2,11-dipropyl-1,12-dodecanediol
CAS No.: 85018-69-5
Cat. No.: VC17016660
Molecular Formula: C20H42O2
Molecular Weight: 314.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85018-69-5 |
|---|---|
| Molecular Formula | C20H42O2 |
| Molecular Weight | 314.5 g/mol |
| IUPAC Name | 2,11-dimethyl-2,11-dipropyldodecane-1,12-diol |
| Standard InChI | InChI=1S/C20H42O2/c1-5-13-19(3,17-21)15-11-9-7-8-10-12-16-20(4,18-22)14-6-2/h21-22H,5-18H2,1-4H3 |
| Standard InChI Key | MIBLVGMHYUMPOE-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(C)(CCCCCCCCC(C)(CCC)CO)CO |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2,11-dimethyl-2,11-dipropyldodecane-1,12-diol, reflecting its 12-carbon backbone with methyl and propyl substituents at positions 2 and 11 . The molecular formula indicates a high carbon-to-oxygen ratio, typical of hydrophobic diols.
Structural Features and Stereochemistry
The compound’s structure is defined by its branched alkyl chain, which includes:
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Two hydroxyl (-OH) groups at the terminal carbons (C1 and C12).
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Two methyl (-CH) and two propyl (-CHCHCH) groups at C2 and C11, creating a symmetrical substitution pattern .
The SMILES notationCCCC(C)(CCCCCCCCC(C)(CCC)CO)COand InChIKeyMIBLVGMHYUMPOE-UHFFFAOYSA-Nprovide precise representations of its connectivity and stereochemical configuration .
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 314.5 g/mol | |
| Boiling Point | Not reported | – |
| Density | 0.893 g/cm³ (analogous compound) | |
| Flash Point | 151.8°C (analogous compound) |
Synthesis and Production
Synthetic Routes
The synthesis of 2,11-dimethyl-2,11-dipropyl-1,12-dodecanediol likely involves multi-step alkylation and oxidation processes. A plausible pathway includes:
Industrial Scalability
Challenges in scaling production include:
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Steric hindrance from bulky substituents, complicating reaction kinetics.
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Purification requirements due to the compound’s high molecular weight and hydrophobicity .
Physicochemical Properties and Reactivity
Solubility and Phase Behavior
The compound is expected to exhibit:
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Low water solubility due to its hydrophobic backbone (predicted logP = 7) .
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High solubility in organic solvents such as dichloromethane and toluene.
Thermal Stability
Analogous diols with branched chains, such as 2,2,11,11-tetramethyl-1,12-dodecanediol (CAS 5658-47-9), demonstrate thermal decomposition temperatures above 300°C, suggesting similar stability for this compound .
Applications in Materials Science
Polymer Chemistry
Branched diols serve as monomers for polyurethanes and polyesters, enhancing mechanical properties through crosslinking. The propyl and methyl groups may reduce crystallinity, yielding flexible polymers .
Surfactants and Emulsifiers
The amphiphilic nature of this diol (hydrophobic backbone + hydrophilic hydroxyl groups) makes it a candidate for non-ionic surfactants, particularly in high-temperature applications .
Recent Research and Future Directions
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